

Methyl Heptanoate: A Technical Guide for Flavor and Fragrance Applications

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl heptanoate, a fatty acid ester, is a significant contributor to the flavor and fragrance profiles of a wide array of consumer products. Its characteristic fruity and sweet aroma, reminiscent of apple and pear, makes it a valuable ingredient in the food, beverage, and cosmetic industries.[1][2] This technical guide provides an in-depth overview of **methyl heptanoate**, encompassing its physicochemical properties, synthesis, sensory characteristics, and the underlying biochemical mechanisms of its perception. Detailed experimental protocols for its synthesis and sensory analysis are provided to facilitate further research and application.

Physicochemical Properties

Methyl heptanoate is a clear, colorless liquid with a range of physical and chemical properties that are critical to its application as a flavor and fragrance ingredient.[3] A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of Methyl Heptanoate



Property	Value	References
Molecular Formula	C8H16O2	[4]
Molecular Weight	144.21 g/mol	[4]
CAS Number	106-73-0	
Appearance	Clear, colorless liquid	-
Melting Point	-56 °C	-
Boiling Point	172-173 °C (lit.)	-
Density	0.87 g/mL at 25 °C (lit.)	-
Refractive Index	n20/D 1.411 (lit.)	-
Flash Point	52.78 °C (127 °F)	-
Solubility	Soluble in organic solvents, practically insoluble in water.	

Synthesis of Methyl Heptanoate

Methyl heptanoate is typically synthesized via the Fischer esterification of heptanoic acid with methanol, using a strong acid catalyst such as sulfuric acid.

Experimental Protocol: Fischer Esterification of Heptanoic Acid

Materials:

- · Heptanoic acid
- Methanol (anhydrous)
- Concentrated sulfuric acid (H₂SO₄)
- · Diethyl ether
- Saturated sodium bicarbonate (NaHCO₃) solution



- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, combine heptanoic acid and a molar excess of anhydrous methanol (typically 3-5 equivalents).
- Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid) to the mixture while stirring.
- Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
- Extraction: Add diethyl ether to the separatory funnel to dilute the reaction mixture. Wash the organic layer sequentially with:
 - Water to remove the excess methanol and some of the acid.
 - Saturated sodium bicarbonate solution to neutralize the remaining sulfuric acid and any unreacted heptanoic acid. (Caution: CO₂ evolution may cause pressure buildup).



- Saturated sodium chloride solution (brine) to remove any remaining water-soluble impurities.
- Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.
- Purification: The crude methyl heptanoate can be purified by fractional distillation under reduced pressure to obtain the final product. Collect the fraction that distills at the appropriate boiling point.



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Fischer Esterification of Heptanoic Acid.

Flavor and Fragrance Profile

Methyl heptanoate possesses a distinct and desirable sensory profile, which is summarized in Table 2. It is found naturally in various fruits and other food products.

Table 2: Sensory Profile of Methyl Heptanoate



Attribute	Description	References
Odor	Strong, fruity, sweet, green, waxy, with notes of apple, pear, and pineapple.	
Flavor	Sweet, fruity, and green.	_
Natural Occurrence	Cranberry, papaya, pineapple, blackberry, strawberry, peas, pepper, Parmesan cheese, white wine, and olive.	_

Experimental Protocol: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds responsible for the aroma of a sample.

Materials and Equipment:

- Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.
- Capillary column suitable for flavor analysis (e.g., DB-5, Carbowax 20M).
- Methyl heptanoate standard solution (in a suitable solvent like ethanol).
- Trained sensory panelists.
- Data acquisition system for both FID and olfactometry data.

Procedure:

 Sample Preparation: Prepare a dilute solution of methyl heptanoate in an appropriate solvent. The concentration should be sufficient to elicit a clear olfactory response without causing sensory fatigue.



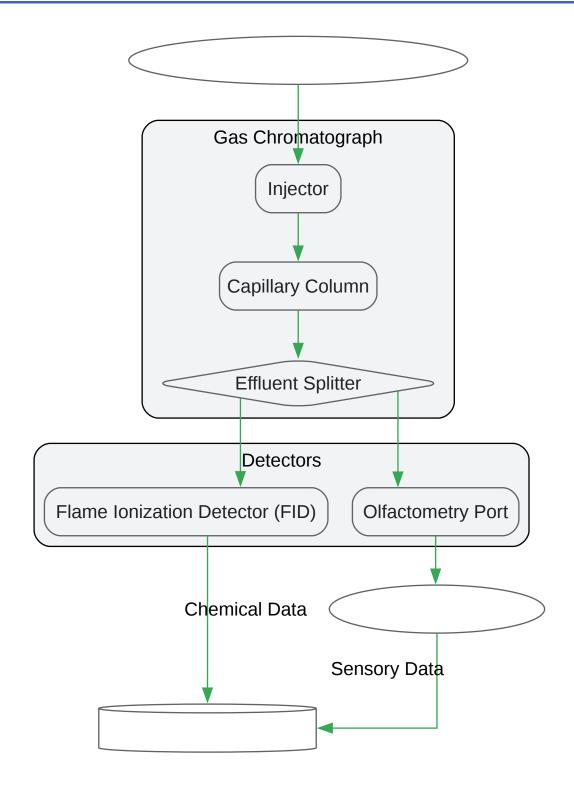




• GC-O Analysis:

- Inject the sample into the GC. The effluent from the column is split between the FID and the olfactometry port.
- A trained panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of any detected odors.
- The FID provides a chromatogram showing the retention times of the separated compounds.
- Data Analysis: Correlate the sensory data from the olfactometry port with the peaks from the
 FID chromatogram to identify the retention time of the odor-active compound (methyl
 heptanoate). This allows for the characterization of its specific aroma profile as it elutes from
 the GC column.





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Gas Chromatography-Olfactometry (GC-O) Workflow.

Mechanism of Olfactory Perception: G-Protein Coupled Receptor Signaling



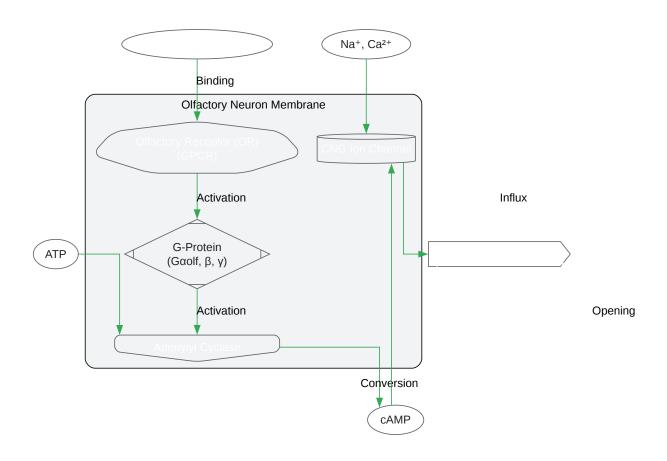




The perception of odorants like **methyl heptanoate** is initiated by the interaction of the molecule with olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.

The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, specifically the olfactory-type G-protein (Gαolf). The activated Gαolf subunit then dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ ions. This influx of positive ions depolarizes the olfactory sensory neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific odor.





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Olfactory Signaling Pathway for **Methyl Heptanoate**.

Safety and Regulatory Information

Methyl heptanoate is generally recognized as safe (GRAS) for its intended use as a flavoring agent by regulatory bodies such as the Flavor and Extract Manufacturers Association (FEMA) and the U.S. Food and Drug Administration (FDA). Toxicological data indicates low acute



toxicity. However, as with any chemical, appropriate safety precautions should be taken during handling. It is a flammable liquid and may cause skin and eye irritation upon direct contact. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Methyl heptanoate is a versatile and widely used flavor and fragrance ingredient with a well-characterized chemical and sensory profile. Understanding its synthesis, sensory properties, and the biochemical basis of its perception is crucial for its effective application and for the development of novel flavor and fragrance formulations. The detailed protocols and information provided in this guide serve as a valuable resource for researchers and professionals in the field.

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